6-Chloro-4-methyl-3-phenylpyridazine
Overview
Description
6-Chloro-4-methyl-3-phenylpyridazine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound belongs to the pyridazine family and is widely used in the field of medicinal chemistry due to its diverse biological activities.
Scientific Research Applications
Synthesis and Chemical Reactivity
- 6-Chloro-4-methyl-3-phenylpyridazine and similar compounds have been used in various synthetic chemical reactions. For instance, the homolytic substitution of protonated 3-chloro-6-methylpyridazine, a related compound, followed by hydrolysis, affords functionalized pyridazinones, which are useful in organic synthesis (Piaz, Giovannoni, & Ciciani, 1993).
- Another study described the regioselective introduction of mercapto groups in pyridazines like 6-Chloro-4-methyl-3-phenylpyridazine, which can lead to the formation of various chemically interesting derivatives (Olesen, Kappe, & Becher, 1988).
Pharmaceutical and Biological Applications
- Certain pyridazine derivatives, such as 6-Chloro-4-methyl-3-phenylpyridazine, have shown potential in medicinal chemistry. For example, N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives exhibit insecticidal activities, which could be leveraged in agricultural or pest control applications (Wu et al., 2012).
- These compounds have also been used in the design of acetylcholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's (Contreras et al., 2001).
Material Science and Photophysics
- Organometallic complexes involving 6-Chloro-3-phenylpyridazine have been prepared, showing bright orange to red luminescence at room temperature. These findings have implications for the development of new materials for electronic and photonic devices (Lee et al., 2005).
properties
IUPAC Name |
6-chloro-4-methyl-3-phenylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(12)13-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWRMNONFLILEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423361 | |
Record name | 6-chloro-4-methyl-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methyl-3-phenylpyridazine | |
CAS RN |
67820-83-1 | |
Record name | 6-chloro-4-methyl-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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